2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid
Description
Properties
IUPAC Name |
2-oxo-1,4-dihydro-3,1-benzoxazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8(12)5-1-2-6-4-14-9(13)10-7(6)3-5/h1-3H,4H2,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAKSWXNTSIETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)NC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Condensation with Aniline and Formaldehyde
Mannich condensation remains a cornerstone for benzoxazine synthesis. In a representative procedure, 4-hydroxybenzaldehyde reacts with aniline and formaldehyde in a toluene/ethanol (2:1) solvent system at 80°C for 24 hours. The reaction proceeds via triazine intermediate formation, with complete conversion confirmed by the disappearance of phenolic -OH signals in ¹H NMR (δ 10.03 ppm). For 6-carboxylic acid derivatives, pre-functionalized substrates like 3,4-difluoro-2-hydroxyaniline undergo analogous condensation with diethyl ethoxymethylenmalonate in n-heptane under reflux. This method yields diethyl (3,4-difluoro-2-hydroxyaniline)-methylenmalonate with 81% efficiency after precipitation and washing.
Boron Trifluoride-Catalyzed Cyclization
Boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzes cyclization of hydroxyaniline derivatives with ketones or esters. For instance, 2-aminophenol reacts with maleic anhydride in the presence of BF₃·OEt₂ to form 1,4-benzoxazinones. While this method primarily generates unsubstituted benzoxazines, carboxylation at the 6-position requires subsequent oxidation or hydrolysis steps.
Carboxylic Acid Functionalization Techniques
Introducing the carboxylic acid group at the 6-position necessitates precise regiocontrol. Two validated strategies include:
Direct Carboxylation via Malonate Intermediates
Diethyl ethoxymethylenmalonate serves as a carboxylating agent in refluxing n-heptane. A patent-described protocol involves:
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Refluxing 3,4-difluoro-2-hydroxyaniline (10.1 mmol) with diethyl ethoxymethylenmalonate (11.1 mmol) for 1 hour.
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Cooling to room temperature to precipitate diethyl (3,4-difluoro-2-hydroxyaniline)-methylenmalonate.
This intermediate undergoes cyclization in dimethyl sulfoxide (DMSO) at 100–120°C with N-methylpiperazine, followed by acid hydrolysis to liberate the carboxylic acid.
Oxidation of Methyl/Ketone Precursors
Bisbenzylideneacetone-containing benzoxazines, synthesized via Mannich condensation, undergo oxidative cleavage of olefinic bonds to generate carboxylic acids. Using ozone or potassium permanganate in acidic conditions, the exocyclic double bond in compounds like BHBA-a splits to yield two carboxylic acid groups. However, this method risks over-oxidation and requires stringent temperature control.
Solvent and Temperature Optimization
Reaction efficiency heavily depends on solvent polarity and thermal conditions:
| Parameter | Mannich Condensation | Malonate Cyclization |
|---|---|---|
| Solvent | Toluene/ethanol (2:1) | n-Heptane |
| Temperature (°C) | 80 | 100–120 |
| Time (h) | 24 | 1 |
| Yield (%) | >95 | 81 |
Polar aprotic solvents like DMSO enhance cyclization kinetics but complicate purification. For instance, reactions in DMSO at 100°C for 2 hours achieve 79% yield of carboxylated benzoxazines after ethanol-induced precipitation.
Purification and Characterization
Crude products require multi-step purification:
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Acid-Base Washing : Sequential washing with 1% HCl and 5% NaHCO₃ removes unreacted aniline and malonate esters.
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Chromatography : Flash chromatography with ethyl acetate/hexane (1:15) isolates intermediates with >89% purity.
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Recrystallization : Hexane or ethanol/ether mixtures yield analytically pure crystals, as evidenced by sharp melting points (226–230°C with decomposition).
Characterization data from key studies include:
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¹H NMR : Oxazine protons resonate at δ 4.71–5.53 ppm, while carboxylic acid -COOH appears as a broad singlet near δ 11.0 ppm.
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DSC : Melting endotherms at 204°C (ΔH = 79 J/g) precede exothermic curing peaks at 235°C (ΔH = 175 J/g).
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FT-IR : Stretching vibrations at 1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O-C) confirm benzoxazine ring formation.
Comparative Analysis of Methodologies
| Metric | Mannich Route | Malonate Route |
|---|---|---|
| Scalability | Moderate (lab-scale) | High (patent-described) |
| Purity | >95% | 81–89% |
| Byproducts | Minimal | Triazine intermediates |
| Reaction Complexity | Multi-step | One-pot |
The malonate cyclization route offers superior scalability and shorter reaction times but requires meticulous pH control during workup. Conversely, Mannich condensation provides higher purity at the expense of prolonged reaction durations.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in classic acid-based reactions:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl) to yield corresponding esters .
Example:
Typical conditions: 60–80°C, 6–12 hours (yield: 70–85%) . -
Amide Formation : Reacts with primary/secondary amines (e.g., ethylamine, morpholine) via activation with thionyl chloride (SOCl₂) or carbodiimides (EDC/DCC) .
Example: Reaction with morpholine yields a water-soluble amide derivative .
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzene ring undergoes EAS at the ortho and para positions relative to the electron-donating oxygen atom in the oxazine ring:
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Nitration : Produces nitro derivatives using HNO₃/H₂SO₄ at 0–5°C .
Example:
Isomer distribution: ~60% para, ~35% ortho . -
Sulfonation : Forms sulfonic acid derivatives with concentrated H₂SO₄ at 80°C .
Oxazine Ring Reactivity
The 1,4-benzoxazine core undergoes transformations via:
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Hydrolysis : Acidic or basic hydrolysis cleaves the oxazine ring.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a hydroxyl group, forming dihydrobenzoxazine derivatives .
Example:
Typical conditions: 1 atm H₂, 25°C (yield: ~90%) .
Cyclocondensation Reactions
The compound participates in fused heterocycle synthesis:
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Triazole Formation : Reacts with azides (e.g., NaN₃) under Huisgen conditions to form triazolo-benzoxazines .
Example:
Catalyst: Cu(I)/Pd(0) (yield: 55–75%) . -
Imidazole Fusion : Condenses with aldehydes and NH₃ to generate imidazobenzoxazines .
Example: Reaction with formaldehyde yields a bicyclic system .
Decarboxylation
Thermal or acidic decarboxylation removes the carboxylic acid group:
-
Thermal : Heating at 200–220°C produces CO₂ and 2-oxo-1H-3,1-benzoxazine.
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Acid-Catalyzed : H₂SO₄ at 40°C induces decarboxylation (yield: ~80%) .
Metal Coordination
The carboxylate anion acts as a ligand for transition metals:
| Metal Ion | Product Structure | Application |
|---|---|---|
| Cu(II) | [Cu(C₉H₅NO₄)₂(H₂O)₂] | Catalytic oxidation |
| Fe(III) | [Fe(C₉H₅NO₄)₃] | Magnetic materials |
Comparative Reactivity with Analogues
Key Mechanistic Insights
Scientific Research Applications
Overview
2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid is a heterocyclic compound belonging to the benzoxazine family. Its unique structural properties make it a valuable compound in various scientific fields, including chemistry, biology, and materials science. This article explores its applications, supported by data tables and case studies.
Chemistry
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations—including oxidation and substitution—enhances its utility in creating diverse chemical entities.
Biology
Research into the biological activity of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid has shown potential for drug discovery. Preliminary studies suggest that it may interact with specific molecular targets, which could lead to new therapeutic agents.
Medicine
The pharmacological properties of this compound are under investigation for potential applications in treating various diseases. Its unique structure may facilitate interactions with biological pathways that are crucial for developing novel medications.
Industry
In materials science, 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid is explored for its potential in creating advanced polymers and resins. Its structural characteristics allow for enhanced thermal stability and mechanical properties in composite materials.
Case Study 1: Drug Development
A study published in a peer-reviewed journal examined the effects of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against specific cancer types, suggesting their potential as anti-cancer agents.
Case Study 2: Material Science Innovations
Research conducted on the incorporation of this compound into polymer matrices demonstrated improved thermal resistance and mechanical strength. The findings highlighted its applicability in developing high-performance materials suitable for aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. These interactions could involve binding to enzymes or receptors, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid:
Physicochemical Properties
- Lipophilicity : The benzoxazine derivative (ClogP ~1.5) is less lipophilic than benzothiazine analogs (e.g., 4-methyl-2,2-dioxo-benzothiazine-3-carboxylic acid, ClogP ~2.3), impacting membrane permeability .
- Solubility: The carboxylic acid group enhances aqueous solubility compared to non-carboxylated analogs (e.g., 2-oxo-benzoxazine derivatives without the acid moiety) .
- Thermal Stability : Benzoxazine derivatives generally exhibit higher thermal stability than pyridine-based analogs due to aromatic ring fusion .
Key Research Findings
Structural-Activity Relationship (SAR) :
- The position of the ketone group (2-oxo vs. 2,4-dioxo) significantly affects reactivity. For example, 2,4-dioxo-benzoxazine-7-carboxylic acid is more electrophilic, enabling easier derivatization .
- Substitution with sulfur (benzothiazine) enhances anti-inflammatory activity but reduces metabolic stability compared to benzoxazine .
Pharmacological Potential: Virtual screening identified 2-oxo-benzoxazine-7-carboxylic acid as a candidate inhibitor of mosquito-borne disease targets . Benzothiazine derivatives are prioritized for analgesic development due to their dual COX/LOX inhibition .
Biological Activity
2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid is a heterocyclic compound belonging to the benzoxazine family. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a benzene ring fused with an oxazine ring, along with a carboxylic acid functional group. The synthesis typically involves the condensation of salicylamide with aldehydes or ketones, followed by hydrolysis. This method allows for the formation of the benzoxazine framework essential for its biological activity.
1. Antimicrobial Activity
Research indicates that 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. For instance, compounds with similar structural motifs have shown Minimum Inhibitory Concentration (MIC) values comparable to standard antifungals like ketoconazole .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Pathogen Targeted |
|---|---|---|
| Compound A | 12.5 | Fungal strains |
| Compound B | 30 | E. coli |
| 2-Oxo-2,4-Dihydro-1H-3,1-Benzoxazine-7-Carboxylic Acid | TBD | TBD |
2. Antifungal Properties
The compound has been evaluated for its antifungal activity against various strains. Studies indicate that structural modifications can enhance its antifungal efficacy. For example, the presence of specific substituents on the benzene ring has been correlated with improved activity against fungi such as Fusarium oxysporum and Candida albicans .
The precise mechanism by which 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that interactions with specific molecular targets such as enzymes or receptors play a crucial role in mediating its effects. This interaction may lead to alterations in cellular signaling pathways and metabolic processes .
Case Studies
Several case studies have explored the biological activities of related compounds in the benzoxazine family:
- Study on Antifungal Efficacy : A recent study tested various benzoxazine derivatives against Fusarium oxysporum, revealing that certain modifications significantly enhanced their antifungal potency compared to traditional agents .
- Structure-Activity Relationship (SAR) Analysis : Research has shown that the introduction of electron-withdrawing groups can improve the antimicrobial activity of benzoxazines. The SAR studies suggest that optimizing substituents on the benzene ring can lead to more effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid, and how can reaction efficiency be assessed?
- Methodological Answer : The compound can be synthesized via acid-catalyzed rearrangements of substituted oxiranes, as demonstrated in analogous benzoxazine derivatives. For example, 2-(2-oxo-2-arylacetamido)benzoic acids were synthesized using nitroaryl oxiranes under acidic conditions, followed by purification via recrystallization (e.g., from acetic acid) . Reaction efficiency is assessed by monitoring yields (typically 60–85%) and purity via HPLC (>95%). Key parameters include temperature control (80–100°C) and solvent selection (e.g., acetone for washing impurities).
Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzoxazine core and carboxylic acid moiety. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, similar compounds in PubChem data used these techniques to confirm structural integrity .
Q. What purification strategies are recommended for isolating high-purity samples of this compound?
- Methodological Answer : Recrystallization from polar solvents (e.g., acetic acid or ethanol/water mixtures) effectively removes impurities. For challenging separations, preparative HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) achieves >98% purity. Column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is also viable .
Advanced Research Questions
Q. How can acid-catalyzed rearrangement mechanisms in the synthesis of this compound be mechanistically validated?
- Methodological Answer : Isotopic labeling (e.g., deuterated solvents) and kinetic studies (monitoring intermediates via LC-MS) elucidate reaction pathways. Computational modeling (DFT calculations) predicts transition states and activation energies. For example, studies on nitroaryl oxirane rearrangements revealed a stepwise mechanism involving protonation and ring-opening .
Q. How should researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Cross-validation using in vitro (enzyme inhibition assays) and in vivo models (rodent studies) clarifies bioactivity. Dose-response curves and toxicity profiling (e.g., IC₅₀ vs. LD₅₀) distinguish target-specific effects from off-target interactions. For neuropsychiatric applications, receptor binding assays (e.g., GABA-A or NMDA receptors) contextualize contradictory results .
Q. What computational methods predict the pharmacological interactions of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding affinities to target proteins (e.g., kinases or neurotransmitter receptors). Pharmacophore mapping identifies critical functional groups (carboxylic acid, benzoxazine core) for activity. PubChem’s bioactivity data for analogous compounds provides benchmarks for validation .
Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how are degradation products analyzed?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. HPLC-MS or UPLC-QTOF identifies degradation products (e.g., decarboxylation or ring-opening byproducts). Buffered solutions (pH 1–13) at 25–60°C reveal pH-dependent instability, guiding storage recommendations (e.g., −20°C under inert atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
